molecular formula C12H21Cl2N3O2S B13506548 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride

2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride

Cat. No.: B13506548
M. Wt: 342.3 g/mol
InChI Key: YBTUOVBVNIQYKN-UHFFFAOYSA-N
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Description

2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride is a chemical compound with the molecular formula C12H19N3O2S.2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further connected to an ethan-1-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride typically involves the reaction of benzenesulfonyl chloride with piperazine, followed by the addition of ethan-1-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The piperazine ring can interact with various receptors, modulating their function and leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol: Similar structure but with an alcohol group instead of an amine.

    4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: Contains a thiazepine ring instead of a benzenesulfonyl group.

Uniqueness

2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonyl and piperazine groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H21Cl2N3O2S

Molecular Weight

342.3 g/mol

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C12H19N3O2S.2ClH/c13-6-7-14-8-10-15(11-9-14)18(16,17)12-4-2-1-3-5-12;;/h1-5H,6-11,13H2;2*1H

InChI Key

YBTUOVBVNIQYKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)S(=O)(=O)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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